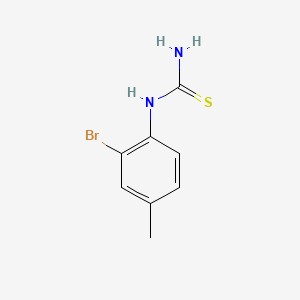

2-Bromo-4-methylphenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

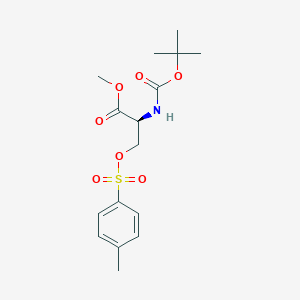

2-Bromo-4-methylphenylthiourea (2-BMTU) is an organosulfur compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of 112°C and a molecular weight of 212.17 g/mol. 2-BMTU is a derivative of thiourea, which is a compound containing a sulfide group and an amine group. The compound has a variety of applications in laboratory experiments, including as a reagent in synthesis, as a catalyst in reactions, and as a biological probe in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

2-Bromo-4-methylphenylthiourea and related derivatives have been synthesized and evaluated for their antimicrobial properties. A notable study involved the synthesis of various thiourea derivatives, including those with bromophenyl groups, which demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This finding suggests a potential for these derivatives in developing new antimicrobial agents with antibiofilm properties.

Catalytic Applications

Isothioureas, including those similar to this compound, have been used as catalysts in enantioselective additions. For example, they facilitated the addition of 4-nitrophenyl esters to iminium ions, showing promising results in yields and enantioselectivity (Arokianathar, Frost, Slawin, Stead, & Smith, 2018). This highlights their potential in synthetic chemistry, particularly in creating asymmetric molecules.

Antitumor Properties

Some derivatives of thiourea, akin to this compound, have shown promising antitumor properties. In particular, a study on 2-(4-aminophenyl)benzothiazoles, which are structurally related, revealed potent in vitro activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001). This indicates the potential of such compounds in cancer therapy.

Corrosion Inhibition

Phenylthiourea derivatives, closely related to this compound, have been assessed as corrosion inhibitors for carbon steel in acidic solutions. These derivatives exhibited mixed-type inhibition and their efficiency increased with concentration (Fouda & Hussein, 2012). This finding suggests their application in protecting metals from corrosion.

Safety and Hazards

Propiedades

IUPAC Name |

(2-bromo-4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTARKBNALVKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398516 |

Source

|

| Record name | 2-bromo-4-methylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-79-9 |

Source

|

| Record name | 2-bromo-4-methylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

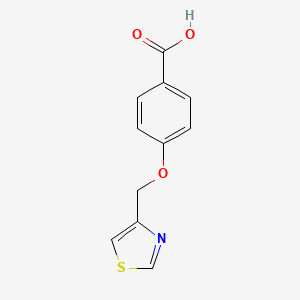

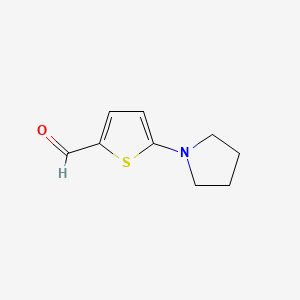

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)